

Application Notes and Protocols for Catalysis with Iron(II) Tetrafluoroborate

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Compound of Interest

Compound Name: *Iron(II) tetrafluoroborate hexahydrate*

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This document provides detailed application notes and experimental protocols for the use of Iron(II) tetrafluoroborate ($\text{Fe}(\text{BF}_4)_2$) as a versatile and environmentally benign catalyst in various organic transformations. The protocols are designed to be readily implemented in a research and development setting.

Carbonyl-Ene Reactions

Iron(II) tetrafluoroborate is an effective Lewis acid catalyst for both intermolecular and intramolecular carbonyl-ene reactions, particularly with activated carbonyl compounds like ethyl trifluoropyruvate.^{[1][2]} This reaction facilitates the formation of carbon-carbon bonds, yielding valuable homoallylic alcohols.

Application Note:

The use of anhydrous Iron(II) tetrafluoroborate, which can be generated in situ from iron(II) chloride and silver tetrafluoroborate, has been shown to provide higher yields compared to its hexahydrate form. The catalytic system is tolerant of various functional groups on the alkene substrate. Electron-donating groups on the aromatic ring of α -methylstyrene derivatives generally lead to good yields.

Experimental Protocol: Intermolecular Carbonyl-Ene Reaction of 1,1-Disubstituted Alkenes with Ethyl Trifluoropyruvate[1]

Materials:

- Iron(II) chloride (FeCl_2)
- Silver tetrafluoroborate (AgBF_4)
- Substituted 1,1-disubstituted alkene (e.g., α -methylstyrene derivatives)
- Ethyl trifluoropyruvate
- Anhydrous solvent (e.g., Dichloromethane)
- Inert atmosphere (Nitrogen or Argon)

Procedure:

- To a flame-dried reaction vessel under an inert atmosphere, add iron(II) chloride (5 mol%) and silver tetrafluoroborate (10 mol%).
- Add the anhydrous solvent and stir the suspension for 30 minutes at room temperature.
- Add the 1,1-disubstituted alkene (1.0 equivalent) to the mixture.
- Add ethyl trifluoropyruvate (1.2 equivalents) dropwise to the reaction mixture.
- Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC).
- Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.
- Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

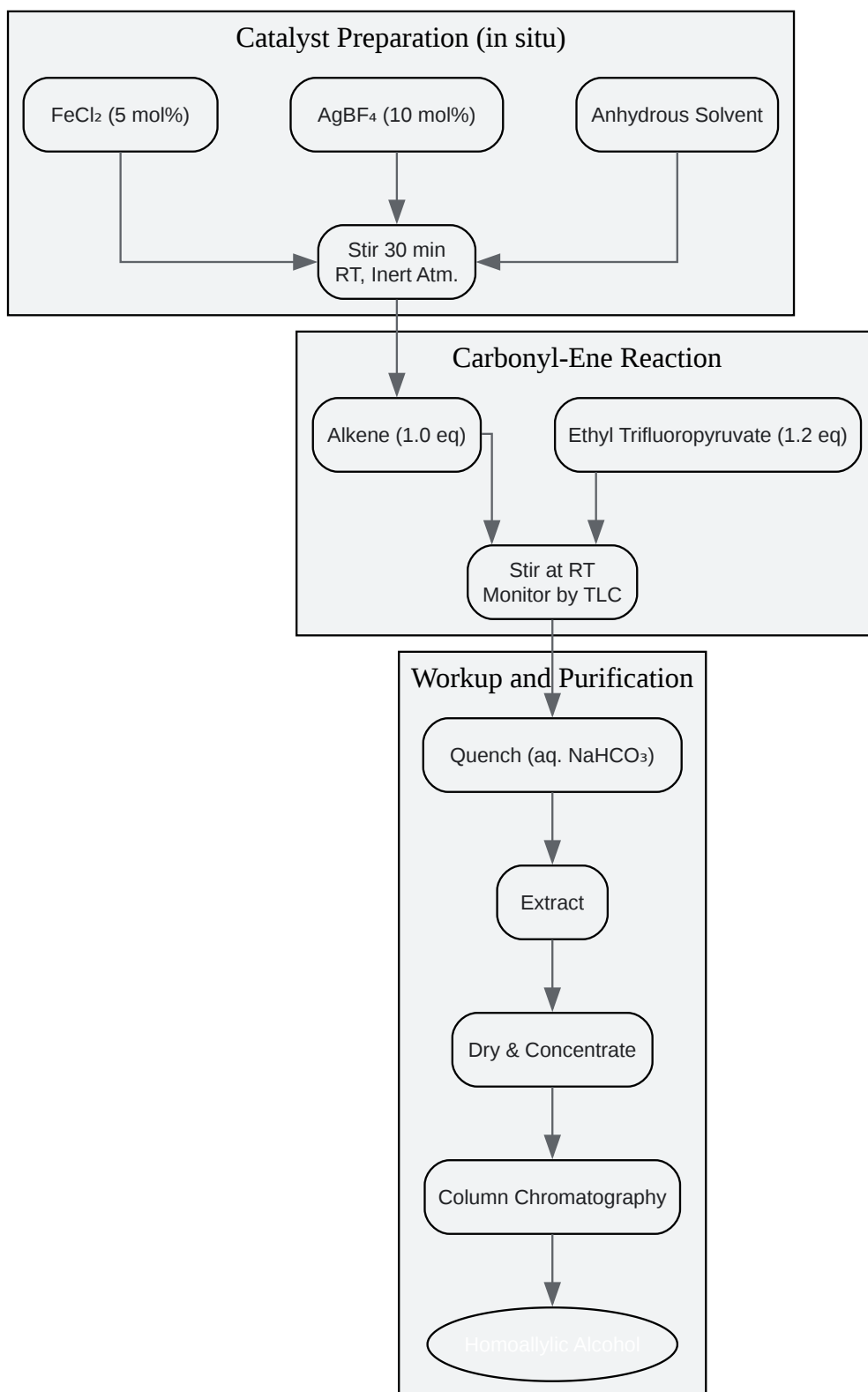
- Purify the crude product by column chromatography on silica gel.

Data Presentation:

Table 1: Iron(II) Tetrafluoroborate Catalyzed Carbonyl-Ene Reaction of Various Alkenes with Ethyl Trifluoropyruvate.

Entry	Alkene Substrate	Product	Yield (%)
1	α -Methylstyrene	2-(1-phenylvinyl)-3,3,3-trifluoro-2-hydroxypropanoic acid, ethyl ester	87
2	4-Methyl- α -methylstyrene	2-(1-(p-tolyl)vinyl)-3,3,3-trifluoro-2-hydroxypropanoic acid, ethyl ester	85
3	4-Methoxy- α -methylstyrene	2-(1-(4-methoxyphenyl)vinyl)-3,3,3-trifluoro-2-hydroxypropanoic acid, ethyl ester	60
4	2,4,6-Trimethyl- α -methylstyrene	2-(1-(mesityl)vinyl)-3,3,3-trifluoro-2-hydroxypropanoic acid, ethyl ester	75
5	β -Pinene	(1R,5S)-2-(2-hydroxy-3,3,3-trifluoropropan-2-yl)-6,6-dimethylbicyclo[3.1.1]hept-2-ene	36

Experimental Workflow:



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Caption: Workflow for the Iron(II) tetrafluoroborate catalyzed carbonyl-ene reaction.

Synthesis of Iron(II) Coordination Complexes

Iron(II) tetrafluoroborate hexahydrate serves as a versatile precursor for the synthesis of a variety of iron(II) coordination complexes due to the weakly coordinating nature of the tetrafluoroborate anion.[2][3]

Application Note:

The choice of solvent and reaction conditions can significantly influence the final coordination geometry and the nature of the resulting iron(II) complex. For instance, the reaction of $\text{Fe}(\text{BF}_4)_2 \cdot 6\text{H}_2\text{O}$ with 3,7-dibenzyl-1,5-di(1'-(R)-phenylethyl)-1,5-diaza-3,7-diphosphacyclooctane in acetone leads to a bis-ligand cationic complex where two fluorine atoms from a tetrafluoroborate anion are coordinated to the iron center.[3]

Experimental Protocol: Synthesis of a Bis-ligand Iron(II) Complex[4]

Materials:

- **Iron(II) tetrafluoroborate hexahydrate** ($\text{Fe}(\text{BF}_4)_2 \cdot 6\text{H}_2\text{O}$)
- 3,7-dibenzyl-1,5-di(1'-(R)-phenylethyl)-1,5-diaza-3,7-diphosphacyclooctane (Ligand)
- Acetone
- Inert atmosphere (Nitrogen or Argon)

Procedure:

- In a reaction vessel under an inert atmosphere, dissolve the phosphine ligand (2.0 equivalents) in acetone.
- In a separate vessel, dissolve **Iron(II) tetrafluoroborate hexahydrate** (1.0 equivalent) in acetone.

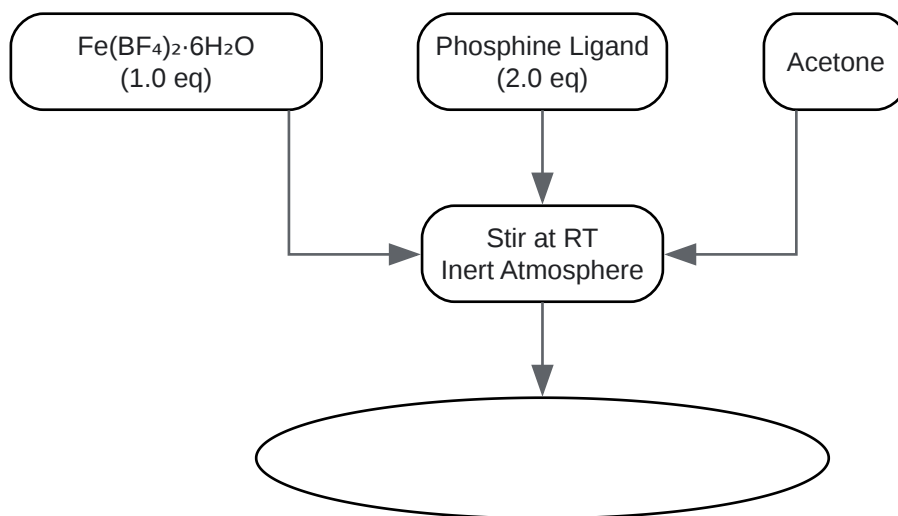
- Slowly add the solution of **Iron(II) tetrafluoroborate hexahydrate** to the ligand solution with stirring.
- Stir the reaction mixture at room temperature. The formation of a precipitate may be observed.
- After stirring for a specified time (e.g., 12 hours), collect the solid product by filtration.
- Wash the product with a small amount of cold acetone and dry it under vacuum.
- The product can be further purified by recrystallization from an appropriate solvent system if necessary.

Data Presentation:

Table 2: Synthesis of an Iron(II) Coordination Complex.[3]

Precursor	Ligand	Solvent	Product	Yield (%)
Fe(BF ₄) ₂ ·6H ₂ O	3,7-dibenzyl-1,5-di(1'-(R)-phenylethyl)-1,5-diaza-3,7-diphosphacyclooctane	Acetone	[L ₂ Fe(BF ₄)] ⁺ BF ₄ ⁻	41

Logical Relationship Diagram:



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Caption: Synthesis of a bis-ligand iron(II) complex.

Asymmetric Transfer Hydrogenation of Ketones

Iron(II) tetrafluoroborate is a common precursor for the in situ generation of chiral iron catalysts for the asymmetric transfer hydrogenation of prochiral ketones to valuable enantioenriched alcohols.[4][5]

Application Note:

The active catalyst is often an iron complex formed by the reaction of Iron(II) tetrafluoroborate with a chiral ligand, such as a P-N-N-P tetradentate ligand.[4] The reaction is typically carried out in the presence of a hydrogen source, such as 2-propanol, and a base. The enantioselectivity of the reaction is highly dependent on the structure of the chiral ligand.

Experimental Protocol: Asymmetric Transfer Hydrogenation of Acetophenone[5]

Materials:

- **Iron(II) tetrafluoroborate hexahydrate** (Fe(BF₄)₂·6H₂O)
- Chiral P-N-N-P ligand (e.g., derived from (R,R)-1,2-diaminocyclohexane)

- Acetophenone
- 2-Propanol (hydrogen source and solvent)
- Base (e.g., Potassium tert-butoxide)
- Inert atmosphere (Nitrogen or Argon)

Procedure:

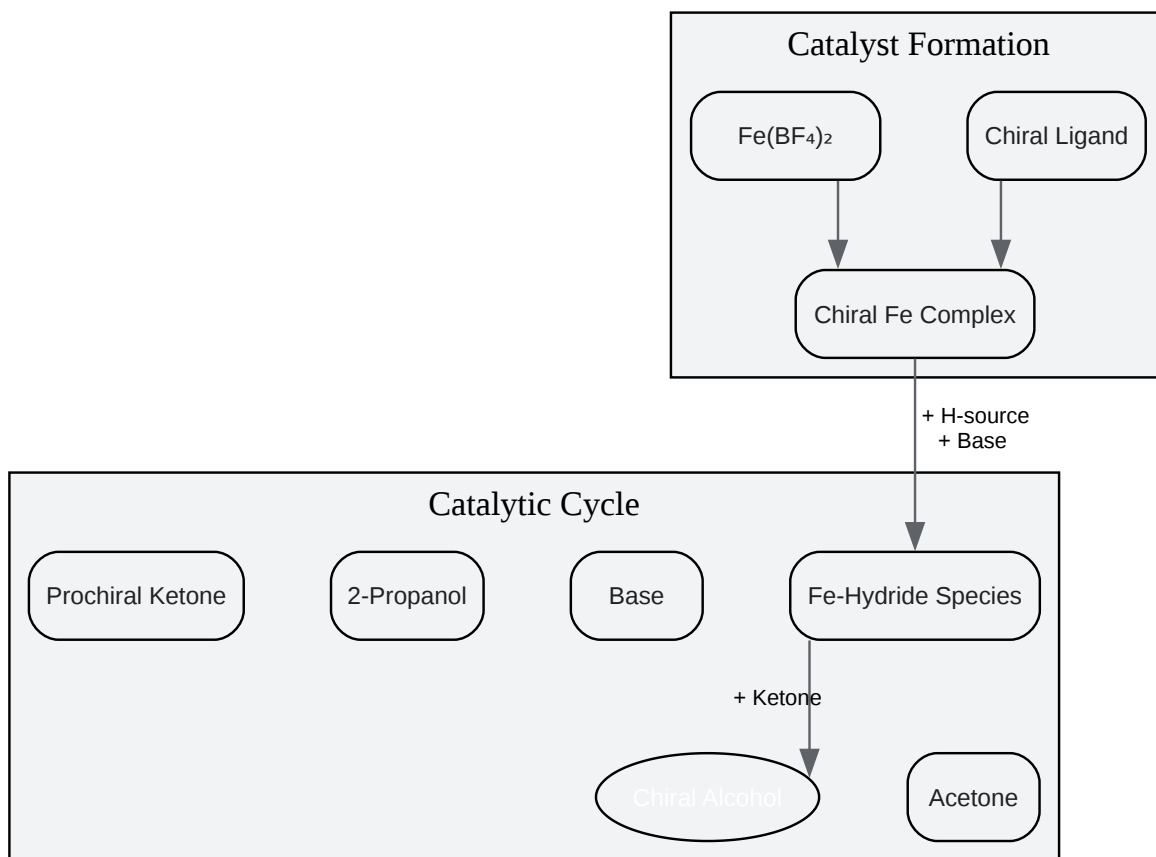
- In a Schlenk flask under an inert atmosphere, dissolve **Iron(II) tetrafluoroborate hexahydrate** (1.0 equivalent) and the chiral ligand (1.0 equivalent) in 2-propanol.
- Stir the mixture at room temperature to allow for the formation of the chiral iron complex.
- Add the acetophenone substrate (e.g., 1000 equivalents).
- Add the base (e.g., 10 equivalents) to initiate the reaction.
- Stir the reaction mixture at a specified temperature (e.g., room temperature) and monitor by gas chromatography (GC) or high-performance liquid chromatography (HPLC) to determine conversion and enantiomeric excess.
- After the reaction is complete, quench with a mild acid (e.g., saturated aqueous NH_4Cl).
- Extract the product with an organic solvent, dry the organic layer, and concentrate under reduced pressure.
- Purify the chiral alcohol product by column chromatography.

Data Presentation:

Table 3: Asymmetric Transfer Hydrogenation of Prochiral Ketones.[4]

Ketone Substrate	Chiral Ligand	Product	Conversion (%)	ee (%)
Acetophenone	(R,R)-cyP ₂ N ₂	(R)-1-Phenylethanol	>95	29
1-Phenylpropanone	(R,R)-cyP ₂ N ₂	(S)-1-Phenylpropanol	>95	61

Signaling Pathway Diagram:



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Caption: Proposed catalytic cycle for asymmetric transfer hydrogenation.

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